molecular formula C15H14N4O2 B2413643 2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 1281080-34-9

2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2413643
CAS No.: 1281080-34-9
M. Wt: 282.303
InChI Key: ADERXOQXQRLHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a furan ring, a piperazine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic conditions. The piperazine ring is often introduced via nucleophilic substitution reactions.

The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving nitriles and appropriate electrophiles under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitrile group can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. The compound’s unique structure allows it to interact with specific molecular targets in Mycobacterium tuberculosis.

    Biological Studies: The compound is used in studies to understand its interactions with various biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential biomolecules in Mycobacterium tuberculosis by binding to key enzymes involved in metabolic pathways . This binding disrupts the normal function of the enzymes, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, a piperazine ring, and an oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-yl)-5-(4-prop-2-ynylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-5-18-6-8-19(9-7-18)15-12(11-16)17-14(21-15)13-4-3-10-20-13/h1,3-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADERXOQXQRLHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.